molecular formula C14H14BBrO3 B1284267 2-Benzyloxy-3-bromo-5-methylphenylboronic acid CAS No. 870777-20-1

2-Benzyloxy-3-bromo-5-methylphenylboronic acid

Cat. No. B1284267
M. Wt: 320.98 g/mol
InChI Key: ZHTKJZVSGFSMJR-UHFFFAOYSA-N
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Description

Phenylboronic acids are a class of boron-containing organic compounds that have garnered significant attention due to their versatility in organic synthesis and medicinal chemistry. The compound of interest, 2-Benzyloxy-3-bromo-5-methylphenylboronic acid, is not directly discussed in the provided papers, but insights can be drawn from related research on phenylboronic acids and their derivatives.

Synthesis Analysis

The synthesis of phenylboronic acid derivatives often involves palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of benzo[c]chromenes through a tandem reaction with 2-hydroxyphenylboronic acid . Similarly, the synthesis of benzosiloles from 2-silylphenylboronic acids using a rhodium catalyst indicates the potential for metal-catalyzed transformations in creating complex boronic acid derivatives . The halodeboronation of aryl boronic acids to form aryl halides, as shown in the synthesis of 2-bromo-3-fluorobenzonitrile, is another relevant reaction that could be applicable to the synthesis of 2-Benzyloxy-3-bromo-5-methylphenylboronic acid .

Molecular Structure Analysis

The molecular structure of phenylboronic acid derivatives can exhibit diverse solid-state conformations, as seen in the tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding oxaboroles . The presence of substituents on the phenyl ring can influence the molecular geometry and the stability of these tautomers. The structural analysis of benzosiloxaboroles, which are silicon analogues of benzoxaboroles, reveals the impact of substituents on the Lewis acidity and diol affinity of these compounds .

Chemical Reactions Analysis

Phenylboronic acids are known for their ability to participate in various chemical reactions. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid catalyzes the dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction's efficiency . The reactivity of 2-formylphenylboronic acid with secondary amines leads to the formation of benzoxaboroles or boroxins, depending on the amine's structure . These examples highlight the reactivity of phenylboronic acids in forming new C-N and C-O bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acid derivatives are influenced by their molecular structure and substituents. The introduction of electron-withdrawing or electron-donating groups can affect the compound's acidity, reactivity, and interaction with other molecules. For example, the increased Lewis acidity of benzosiloxaboroles compared to benzoxaboroles is attributed to the B-O-Si linkage and can be further enhanced by substituents like fluorine or phenyl groups . The solubility, boiling point, and melting point of these compounds can also vary significantly based on their structural features.

Scientific Research Applications

Synthesis of Complex Molecules

2-Benzyloxy-3-bromo-5-methylphenylboronic acid is involved in the synthesis of complex molecules like 5-aryl-3-hydroxy-4H-pyran-4-ones, which are synthesized via palladium-catalyzed coupling reactions. This compound is used as a precursor in these reactions, demonstrating its utility in the synthesis of specialized chemical structures (Takao, Endo, & Horie, 1993).

Application in Organic Chemistry

In organic chemistry, this compound is used in the synthesis of ortho-functionalized arylboronic acids and various benzoxaboroles. These compounds are essential in creating complex organic molecules with specific characteristics and functions (Da̧browski, Kurach, Luliński, & Serwatowski, 2007).

Potential in Cancer Research

There's research indicating the potential of benzoxaborole derivatives, which are synthesized using phenylboronic acids, in experimental oncology. These compounds have shown promising results as antiproliferative and proapoptotic agents in cancer cell lines, highlighting their potential use in cancer treatment research (Psurski, Łupicka-Słowik, Adamczyk-Woźniak, Wietrzyk, & Sporzyński, 2018).

Role in Nucleoside Synthesis

This compound plays a significant role in the synthesis of nucleoside analogs, which are critical in medical research, particularly in the study of RNA and DNA. The compound is used in palladium-catalyzed direct arylation processes that are crucial for the synthesis of these nucleoside analogs (Liang, Gloudeman, & Wnuk, 2014).

Development of Medicinal Compounds

The compound is also utilized in the development of thiophene molecules which have been studied for their potential medicinal applications. These studies focus on their activities like haemolytic, biofilm inhibition, and anti-thrombolytic activities, further indicating the compound's significance in medicinal chemistry (Ikram, Rasool, Ahmad, Chotana, Musharraf, Zubair, Rana, Zia-ul-Haq, & Jaafar, 2015).

properties

IUPAC Name

(3-bromo-5-methyl-2-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BBrO3/c1-10-7-12(15(17)18)14(13(16)8-10)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTKJZVSGFSMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCC2=CC=CC=C2)Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584543
Record name [2-(Benzyloxy)-3-bromo-5-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloxy-3-bromo-5-methylphenylboronic acid

CAS RN

870777-20-1
Record name [2-(Benzyloxy)-3-bromo-5-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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